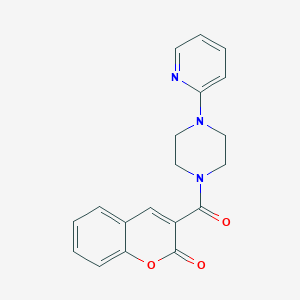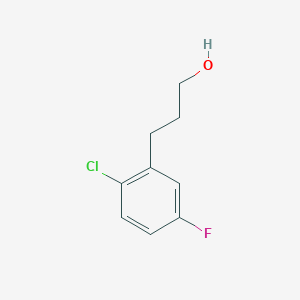
3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The chromen-2-one group would likely contribute to the aromaticity of the molecule, while the piperazine ring could potentially form hydrogen bonds. The pyridin-2-yl group could also contribute to the aromaticity and potentially form pi-stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure and the presence of various functional groups. For example, it might have a relatively high melting point due to the presence of aromatic rings, and it might be soluble in organic solvents due to the presence of the carbonyl group .Scientific Research Applications
Anticancer Potential
Research has demonstrated the synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates, highlighting their binding affinity to estrogen receptors and anticancer activity. These compounds have shown promising results against human breast cancer cell lines and human embryonic kidney cells. The structure-activity relationship analysis suggested that the attachment of chromene and quinoline moieties with pyrimidine and piperazine enhances anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Furthermore, chromeno[2,3-b]pyridines derived from chromenylacrylonitriles and N-substituted piperazines have been identified for their anticancer activity, particularly against luminal breast cancer subtype cells, with a safe profile indicated by in vivo toxicity assays (Oliveira-Pinto et al., 2020).
Antimicrobial and Antioxidant Activities
A study on the crystal structure of a pyran derivative synthesized from a reaction involving 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation revealed antimicrobial activities. This compound displayed bactericidal and fungicidal effects upon evaluation against several bacteria and fungi, demonstrating significant antimicrobial potential (Okasha et al., 2022). Another research effort synthesized 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives via a catalytic piperidine process, which were then converted to pyrazoles and tested for antibacterial and antioxidant activities. These studies highlighted the significant antibacterial activity of certain derivatives against specific bacterial strains and showcased their antioxidant properties, presenting them as a promising class of antibacterial compounds (Al-ayed, 2011).
Catalytic and Synthetic Applications
The reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene in the presence of a rhodium catalyst facilitated a novel carbonylation reaction at a C−H bond in the piperazine ring. This process, which is highly regioselective, underscores the utility of this chemical framework in catalytic applications, offering a new pathway for functionalizing piperazines (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Future Directions
properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(15-13-14-5-1-2-6-16(14)25-19(15)24)22-11-9-21(10-12-22)17-7-3-4-8-20-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZWFHLTIYHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2648027.png)
![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)
![[2-(Phenylsulfanyl)-3-pyridinyl]methanol](/img/structure/B2648038.png)